molecular formula C8H16N2O2 B3407562 N,N'-diisopropyloxamide CAS No. 7357-22-4

N,N'-diisopropyloxamide

Cat. No.: B3407562
CAS No.: 7357-22-4
M. Wt: 172.22 g/mol
InChI Key: RZTXNSJRJVCZEM-UHFFFAOYSA-N
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Description

N,N’-diisopropyloxamide is an organic compound with the molecular formula C8H16N2O2 It is a derivative of oxamide, characterized by the presence of two isopropyl groups attached to the nitrogen atoms of the oxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-diisopropyloxamide can be synthesized through the reaction of diisopropylamine with oxalyl chloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process involves the following steps:

    Preparation of Diisopropylamine: Diisopropylamine is prepared by the reaction of isopropylamine with acetone, followed by hydrogenation.

    Reaction with Oxalyl Chloride: Diisopropylamine is then reacted with oxalyl chloride in the presence of a base, such as triethylamine, to form N,N’-diisopropyloxamide.

Industrial Production Methods

Industrial production of N,N’-diisopropyloxamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of high-pressure reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-diisopropyloxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: N,N’-diisopropyloxamide can undergo substitution reactions where the isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of corresponding oxamides with oxidized functional groups.

    Reduction: Formation of amines or alcohols depending on the reaction conditions.

    Substitution: Formation of halogenated oxamides or other substituted derivatives.

Scientific Research Applications

N,N’-diisopropyloxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-diisopropyloxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its anti-inflammatory effects are attributed to the inhibition of the NF-κB pathway, which reduces the production of inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-diisopropyloxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

IUPAC Name

N,N'-di(propan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-5(2)9-7(11)8(12)10-6(3)4/h5-6H,1-4H3,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTXNSJRJVCZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60994350
Record name N~1~,N~2~-Di(propan-2-yl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60994350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7357-22-4
Record name NSC58162
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58162
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~2~-Di(propan-2-yl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60994350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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